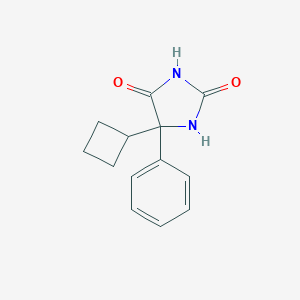

5-Cyclobutyl-5-phenylhydantoin

Beschreibung

Overview of Hydantoin (B18101) Derivatives in Medicinal Chemistry

The hydantoin ring, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic structure that is considered a privileged scaffold in medicinal chemistry. chemicalbook.comnih.gov Its value stems from several key features. The core structure contains two nitrogen atoms and two carbonyl groups, providing sites for hydrogen bond donors and acceptors, which are crucial for molecular interactions with biological targets. nih.govresearchgate.net

This structural framework is synthetically accessible through well-established chemical reactions, allowing for the straightforward creation of a diverse library of derivatives. nih.gov Scientists can introduce various substituents at multiple positions on the hydantoin ring, which enables the fine-tuning of a compound's pharmacological properties. chemicalbook.comnih.gov Consequently, hydantoin derivatives have been developed to exhibit a wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. ekb.egjddtonline.info This versatility has cemented the hydantoin scaffold as a cornerstone in the development of new therapeutic agents. nih.gov

Significance of 5,5-Disubstituted Hydantoins in Drug Discovery

The C5 position of the hydantoin ring is a critical site for chemical modification and plays a pivotal role in determining the biological activity of its derivatives. While the parent hydantoin is unsubstituted at this position, the introduction of two substituents—a 5,5-disubstituted pattern—is a key strategy in drug discovery. pcbiochemres.comrsc.org The nature of these two groups, such as the cyclobutyl and phenyl groups in 5-Cyclobutyl-5-phenylhydantoin, profoundly influences the molecule's three-dimensional shape, lipophilicity, and ability to bind to specific enzymes or receptors. pcbiochemres.com

For instance, the presence of a phenyl group or another aromatic substituent at the C5 position is considered essential for activity against certain types of seizures. pcbiochemres.com This principle is exemplified by the widely-used anticonvulsant drug Phenytoin (B1677684), which is 5,5-diphenylhydantoin. pcbiochemres.com The specific combination of substituents can lead to a range of therapeutic applications. Research has explored various 5,5-disubstituted hydantoins for their potential as anticonvulsants, anti-HIV agents, and antiarrhythmics. rsc.orgnih.govwikipedia.org The synthesis of diverse molecules with different groups at this position allows researchers to explore structure-activity relationships (SARs), which are critical for optimizing a drug candidate's efficacy and selectivity. nih.gov

| Compound Name | Substituents at C5 | Primary Therapeutic Application |

|---|---|---|

| Phenytoin | Phenyl, Phenyl | Anticonvulsant |

| Mephenytoin | Ethyl, Phenyl | Anticonvulsant |

| Ethotoin | H, Phenyl (N3-ethyl) | Anticonvulsant |

| Ropitoin | (p-methoxyphenyl), Phenyl | Antiarrhythmic |

Historical Context of Hydantoin Research and Therapeutic Applications

The history of hydantoin research began in 1861 when Adolf von Baeyer first isolated the parent compound. wikipedia.orgjddtonline.info However, its therapeutic potential was not realized until much later. A pivotal moment in medicinal chemistry occurred in the 1930s when Merritt and Putnam discovered that 5,5-diphenylhydantoin, later known as Phenytoin, possessed potent anticonvulsant activity without the strong sedative effects of existing treatments like phenobarbital. pcbiochemres.comjddtonline.info

This discovery was a landmark, demonstrating that antiseizure drugs did not have to be sedating and sparking a dedicated search for other selective anticonvulsant agents. pcbiochemres.com It established the 5,5-disubstituted hydantoin structure as a key pharmacophore for treating epilepsy. jddtonline.info Following this breakthrough, other hydantoin derivatives like Mephenytoin and Ethotoin were developed. jddtonline.infopcbiochemres.com The success of these early drugs solidified the importance of the hydantoin scaffold and paved the way for its exploration in other therapeutic areas, including the treatment of cardiac arrhythmias and as muscle relaxants. jddtonline.infowikipedia.orgrxlist.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-cyclobutyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-11-13(10-7-4-8-10,15-12(17)14-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMSPNSDLBGLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925203 | |

| Record name | 4-Cyclobutyl-4-phenyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125650-44-4 | |

| Record name | 5-Cyclobutyl-5-phenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125650444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclobutyl-4-phenyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CYCLOBUTYL-5-PHENYLHYDANTOIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Cyclobutyl 5 Phenylhydantoin

Established Synthetic Routes for Hydantoin (B18101) Core Structure

The formation of the hydantoin (imidazolidine-2,4-dione) ring is a well-documented area of organic synthesis, with several reliable methods available for creating this important heterocyclic scaffold.

Bucherer-Bergs Reaction and its Modifications

The Bucherer-Bergs reaction stands as one of the most direct and widely utilized methods for preparing 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pub This multicomponent reaction typically involves heating a ketone or an aldehyde with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate in a solvent such as aqueous ethanol. encyclopedia.pub The starting material for the synthesis of 5-cyclobutyl-5-phenylhydantoin via this route would be cyclobutyl phenyl ketone. The reaction proceeds through the formation of an α-aminonitrile intermediate, which then undergoes cyclization to yield the hydantoin product. nih.gov

Modifications to the classical Bucherer-Bergs reaction have been developed to enhance its scope and versatility. One significant modification involves the in-situ generation of the ketone precursor. thieme-connect.com This approach allows for greater structural diversity by reacting a nitrile with an organometallic reagent, such as an organolithium (RLi) or Grignard reagent (RMgX), to form the intermediate imine directly in the reaction vessel. thieme-connect.comorganic-chemistry.org This is then followed by the addition of the standard Bucherer-Bergs reagents to complete the synthesis. organic-chemistry.org This circumvents the need to synthesize and isolate the ketone separately, making it a more efficient process for creating libraries of diverse hydantoins. thieme-connect.com Further improvements include the use of ultrasonication, which can lead to shorter reaction times, lower temperatures, and higher yields. wikipedia.org

| Reaction | Starting Materials | Key Reagents | Product | Ref |

| Classical Bucherer-Bergs | Ketone (e.g., Cyclobutyl phenyl ketone) | KCN, (NH₄)₂CO₃ | 5,5-disubstituted hydantoin | mdpi.comencyclopedia.pub |

| Modified Bucherer-Bergs | Nitrile, Organometallic reagent | RLi or RMgX, KCN, (NH₄)₂CO₃ | 5,5-disubstituted hydantoin | thieme-connect.comorganic-chemistry.org |

Cyclization Reactions in Hydantoin Synthesis

Beyond the Bucherer-Bergs reaction, various cyclization strategies are employed to construct the hydantoin ring. One common method involves the cyclization of α-ureido acids, which can be prepared from the reaction of α-amino acids with isocyanates. nih.gov

Alternative cyclization precursors include α-amino amides. These can be converted to the corresponding hydantoins through reaction with phosgene (B1210022) or its equivalents, like triphosgene, which generate an intermediate isocyanate that subsequently cyclizes. nih.govresearchgate.net Thermally-promoted cyclization of ureidoacetamides has also been reported as a viable route. researchgate.net Another modern approach is the Ugi multicomponent reaction followed by a cyclization step. This sequence can efficiently produce hydantoins from an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid, often facilitated by microwave assistance which can promote the final cyclization. organic-chemistry.org Iron-catalyzed [2+2+1] co-cyclization of terminal acetylenes, isocyanates, and carbon monoxide represents a more novel, though less common, method for accessing hydantoin structures. rsc.org

Alternative Synthetic Strategies for Substituted Hydantoins

Several other synthetic routes offer alternatives for producing the hydantoin scaffold. The Read reaction, a variation of the Urech hydantoin synthesis, involves treating an α-amino acid or an α-aminonitrile with potassium cyanate (B1221674) under acidic conditions. nih.gov While the Bucherer-Bergs reaction yields the thermodynamically controlled product, the Read reaction often provides the kinetically controlled product, which can be advantageous in certain synthetic schemes. nih.gov

The condensation of ureas with α-dicarbonyl compounds, known as the Biltz synthesis, is a straightforward method, famously used for the synthesis of Phenytoin (B1677684) from benzil (B1666583) and urea. nih.gov For monocarbonyl compounds, the Beller method provides a palladium-catalyzed route to substituted hydantoins. nih.gov Furthermore, solid-phase synthesis has emerged as a powerful tool for generating libraries of hydantoin derivatives for medicinal chemistry research. nih.gov This approach involves attaching a starting material, such as an amino acid, to a resin support, followed by sequential reactions to build the hydantoin ring, and finally cleaving the product from the resin. nih.gov

Specific Synthesis of this compound Precursors

The primary and most crucial precursor for the direct synthesis of this compound is cyclobutyl phenyl ketone . ontosight.ai This ketone possesses the necessary cyclobutyl and phenyl groups that will become the C-5 substituents on the final hydantoin ring.

Several synthetic routes are available for the preparation of cyclobutyl phenyl ketone. A common method involves the Grignard reaction, where cyclobutylmagnesium bromide is reacted with benzaldehyde. The resulting secondary alcohol is then oxidized to the target ketone. ontosight.ai An alternative approach involves the reaction of cyclobutyl chloride with phenylmagnesium bromide, often in the presence of a suitable catalyst. ontosight.ai The properties of this key precursor are summarized below.

| Property | Value | Ref |

| Molecular Formula | C₁₁H₁₂O | sigmaaldrich.com |

| Molecular Weight | 160.21 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Boiling Point | 114-118 °C at 7 mmHg | sigmaaldrich.com |

| Density | 1.05 g/mL at 25 °C | sigmaaldrich.com |

Stereoselective Synthesis and Chiral Separation

Since the C-5 carbon of this compound is a stereocenter, the synthesis can result in a racemic mixture of two enantiomers. The development of methods for stereoselective synthesis or for the separation of these enantiomers is therefore of significant interest.

Enantioselective Approaches for Hydantoin Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. For hydantoins, several strategies have been explored. One effective method is the asymmetric hydrogenation of a prochiral hydantoin that has an exocyclic double bond at the C-5 position. nih.govrsc.org This transformation can be achieved using chiral catalysts based on precious metals like rhodium, iridium, or palladium, in combination with chiral phosphine (B1218219) ligands, affording high enantioselectivities. nih.govrsc.org

Another powerful approach is the chiral acid-catalyzed condensation of glyoxals with ureas. canterbury.ac.nznih.gov In this method, a chiral phosphoric acid catalyst can control the facial selectivity of the reaction, likely through the protonation of a transient enol intermediate, leading to the formation of 5-monosubstituted hydantoins with high enantiomeric excess. nih.govcanterbury.ac.nz While this has been demonstrated for 5-monosubstituted hydantoins, the principles could potentially be extended to 5,5-disubstituted systems. The enantioselective catalytic Urech hydantoin synthesis has also been developed, providing a route to synthetically challenging thiohydantoins with high stereoselectivity. rsc.org

For the separation of racemic hydantoins, chiral chromatography is the most common technique. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is particularly effective. irb.hrresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have demonstrated excellent enantiorecognition capabilities for various hydantoin derivatives. irb.hrmdpi.com Research has specifically documented the chiral resolution of this compound enantiomers using modified cyclodextrins as chiral selectors in capillary electrophoresis, which achieved a dramatic enhancement in resolution. ethernet.edu.et

| Method | Description | Application | Ref |

| Asymmetric Hydrogenation | Hydrogenation of a 5-alkylidenehydantoin using a chiral metal catalyst. | Enantioselective synthesis of 5-substituted hydantoins. | nih.govrsc.org |

| Chiral Acid Catalysis | Condensation of glyoxals and ureas in the presence of a chiral phosphoric acid. | Enantioselective synthesis of 5-monosubstituted hydantoins. | canterbury.ac.nznih.gov |

| Chiral HPLC | Separation of enantiomers using a column with a chiral stationary phase. | Resolution of racemic hydantoins. | irb.hrresearchgate.net |

| Capillary Electrophoresis | Separation using chiral selectors (e.g., cyclodextrins) in the running buffer. | Resolution of this compound enantiomers. | ethernet.edu.et |

Chromatographic Chiral Separation Techniques

Due to the presence of a stereocenter at the C5 position of the hydantoin ring, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial for stereospecific studies and is commonly achieved through chiral chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Research has demonstrated the successful chiral resolution of this compound using cyclodextrin-based chiral selectors. Specifically, a study highlighted the use of sulfated β-cyclodextrin as a chiral mobile phase additive in reversed-phase HPLC for this purpose. ethernet.edu.etresearchgate.net The study reported a remarkably high resolution factor (Rs) of 26.0 for this compound, indicating excellent separation of the enantiomers. This high degree of resolution was attributed to the decreased binding affinity to the cyclodextrin (B1172386), which resulted in longer migration times and consequently, enhanced separation compared to other structurally similar hydantoins like 5-(4-hydroxyphenyl)-5-phenylhydantoin (Rs = 5.6) and 5-(4-methylphenyl)-5-phenylhydantoin (Rs = 5.4). ethernet.edu.et

The general principle behind this separation involves the formation of transient diastereomeric inclusion complexes between the enantiomers of this compound and the chiral cyclodextrin selector. ethernet.edu.etcsfarmacie.cz The differing stabilities of these complexes lead to different retention times on the chromatographic column, allowing for their separation. csfarmacie.cz The choice of the chiral stationary phase (CSP) or chiral mobile phase additive is critical, with polysaccharide-based CSPs, such as those derived from cellulose and amylose, also being widely used for the enantioseparation of various hydantoin derivatives. csfarmacie.cz Factors such as the mobile phase composition (e.g., the concentration of the chiral additive and the organic modifier) and temperature can significantly influence the retention and resolution of the enantiomers. nih.gov

Table 1: Chiral Separation Data for this compound and Related Compounds

| Compound | Chiral Selector | Resolution (Rs) | Reference |

| This compound | Sulfated β-Cyclodextrin | 26.0 | ethernet.edu.etresearchgate.net |

| 5-(4-Hydroxyphenyl)-5-phenylhydantoin | Sulfated β-Cyclodextrin | 5.6 | ethernet.edu.et |

| 5-(4-Methylphenyl)-5-phenylhydantoin | Sulfated β-Cyclodextrin | 5.4 | ethernet.edu.et |

Scale-Up Considerations and Industrial Synthesis

The industrial synthesis of this compound, while not extensively detailed in public literature, would likely leverage the principles of the Bucherer-Bergs reaction due to its efficiency and the use of readily available and cost-effective raw materials. mdpi.comencyclopedia.pub However, scaling up this reaction from a laboratory to an industrial setting presents several challenges that need to be addressed to ensure a safe, efficient, and economically viable process.

One of the primary concerns in the scale-up of the Bucherer-Bergs reaction is the handling of highly toxic alkali metal cyanides, such as potassium or sodium cyanide. mdpi.com Strict safety protocols and specialized equipment are necessary to prevent exposure and ensure safe disposal of cyanide-containing waste streams. The reaction is also typically performed at elevated temperatures and pressures to improve yields and reduce reaction times, which requires robust reactor systems capable of handling these conditions safely on a large scale. mdpi.com For instance, the synthesis of the related compound phenytoin (5,5-diphenylhydantoin) saw significantly improved yields when the reaction was conducted in a closed vessel at 110 °C to prevent the loss of volatile components. mdpi.com

Furthermore, the reaction often produces a crude product that requires purification. Crystallization is a common and effective method for purifying hydantoins on a large scale, as most are crystalline solids. mdpi.com The choice of solvent for crystallization is critical to achieve high purity and yield.

To overcome some of the challenges associated with traditional batch processing, modern approaches such as continuous flow chemistry are being explored for the synthesis of hydantoins. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for higher throughput and automation. researchgate.net A continuous flow approach to the Bucherer-Bergs reaction has been reported, demonstrating the potential for intensifying the synthesis of hydantoins. researchgate.net Such process intensification strategies could be instrumental in developing a more efficient and safer industrial process for the production of this compound.

Another consideration for industrial synthesis is the potential for process optimization to improve yield, reduce waste, and lower costs. This can involve fine-tuning reaction parameters such as temperature, pressure, reactant concentrations, and solvent systems. The development of a one-step synthesis method for hydantoin in a trickle bed reactor, as described in one patent, highlights the ongoing efforts to create more streamlined and efficient industrial processes. google.com While this specific process is for unsubstituted hydantoin, the underlying principles of using continuous reactor technology and solid catalysts could potentially be adapted for the synthesis of 5,5-disubstituted hydantoins like the target compound.

Structure Activity Relationship Sar Studies of 5 Cyclobutyl 5 Phenylhydantoin and Analogues

Impact of 5-Cyclobutyl Group on Biological Activity

While direct SAR studies on 5-Cyclobutyl-5-phenylhydantoin are not extensively documented, the impact of the cyclobutyl group can be inferred from research on related 5-alkyl and 5-cycloalkyl substituted hydantoins. The substituent at the C-5 position plays a significant role in the molecule's interaction with biological targets. researchgate.net

The introduction of an alkyl or cycloalkyl group, such as a cyclobutyl moiety, at the C-5 position is a key factor in the activity of many hydantoin-based compounds. pharmacy180.com These groups contribute to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of anticonvulsant activity, for example, while a phenyl group at C-5 is often considered essential, an additional alkyl substituent at the same position can modulate the therapeutic profile, though it may also contribute to sedative effects. pharmacy180.comcutm.ac.in

Research on 5,5-disubstituted aminohydantoins as human β-secretase (BACE-1) inhibitors has highlighted the importance of the substituents at the 5-position for activity. nih.gov Furthermore, studies on 3-cyclo-butylcarbamoyl hydantoins have shown that cycloalkyl derivatives prefer an α-helix conformation in computational models, indicating that the cyclobutyl group influences the molecule's three-dimensional structure. acs.org The synthesis of hydantoins from cyclobutanones derived from natural products like α-pinene and verbenone (B1202108) underscores the interest in incorporating cyclobutyl moieties into these scaffolds for exploring a wide range of biological properties. researchgate.net

Role of 5-Phenyl Group in Receptor Interactions

The phenyl group at the C-5 position of the hydantoin (B18101) ring is a critical determinant of biological activity, particularly for anticonvulsant and antiarrhythmic properties. nih.gov This aromatic substituent is considered essential for the activity of many hydantoin-based drugs. pharmacy180.comcutm.ac.in

The primary mechanism for many anticonvulsant hydantoins involves blocking voltage-gated sodium channels. The 5-phenyl group is crucial for this interaction, participating in binding within the inner pore of the channel. It can form aromatic-aromatic interactions with key amino acid residues, such as phenylalanine and tyrosine, thereby stabilizing the inactive state of the channel. mdpi.com The conformation of the phenyl ring relative to the hydantoin core significantly affects this binding affinity. bindingdb.org

Substituent Effects on the Hydantoin Ring System

The hydantoin scaffold itself is a versatile structure with multiple sites for modification, allowing for the fine-tuning of its pharmacological properties. sci-hub.se The nitrogen atoms at the N-1 and N-3 positions are key targets for substitution, which can significantly alter a compound's potency and selectivity. nih.gov

The hydrogen atoms on the N-1 and N-3 nitrogens of the hydantoin ring can be substituted with various alkyl or aryl groups. sci-hub.se These modifications can have a profound impact on the compound's biological activity. For instance, N-methylation has been shown to decrease activity against electroshock-induced seizures while increasing activity against chemically induced convulsions. cutm.ac.in

Alkoxymethyl and acyloxymethyl derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin have been synthesized and shown to exhibit anticonvulsant activity. nih.gov Specifically, compounds like 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin show good activity against maximal electroshock seizures. nih.gov The introduction of substituents at these positions can also influence the compound's ADME profile, potentially leading to the development of prodrugs with improved bioavailability. jddtonline.info The synthesis of N-halogenated hydantoins, such as N,N'-bromochloro-5-ethyl-5-phenylhydantoin, further illustrates the chemical tractability of the N-1 and N-3 positions for creating derivatives with different properties. google.com

Substitutions on the hydantoin ring are a key strategy for optimizing a compound's potency and selectivity for its biological target. Modifications at the N-1 and N-3 positions can alter the molecule's electronic properties and steric bulk, thereby influencing its binding affinity.

For example, in a series of novel 3,5-disubstituted hydantoins, a cyclopentyl group at the N-3 position resulted in a compound with significant antiproliferative effects on a human breast carcinoma cell line (MCF7), whereas its diastereomer showed only moderate activity. nih.gov This highlights the stereochemical importance of N-3 substituents for potency.

In the development of ligands for the glycine (B1666218) binding site of the NMDA receptor, hydantoin-substituted indole-2-carboxylic acids were found to be potent inhibitors. acs.org Further modifications to the hydantoin moiety, including substitutions at the N-3 position with various aromatic and aliphatic groups, helped to elucidate the structure-activity relationships and confirm the pharmacophore model for high affinity. acs.org Similarly, in the search for selective androgen receptor modulators (SARMs) based on the nilutamide (B1683758) structure, diversification of the N-3 phenyl group was a key strategy to enhance potency. sci-hub.se

The following table summarizes the activity of various substituted hydantoin analogues from different studies:

| Compound/Analogue | Substituents | Target/Assay | Activity (IC₅₀/EC₅₀/Kᵢ) |

| anti-5c | N-3: Cyclopentyl; C-5: Phenyl | MCF7 cell line | IC₅₀ = 4.5 µmol/L |

| syn-5c | N-3: Cyclopentyl; C-5: Phenyl | MCF7 cell line | IC₅₀ = 41 µmol/L |

| Nilutamide Analogue | N-3: Substituted Phenyl; C-5: 4-hydroxyphenyl, methyl | Androgen Receptor | Enhanced Potency |

| Indole Derivative | N-3: Hydantoin-substituted indole | NMDA Receptor Glycine Site | High Affinity |

| Phenytoin (B1677684) Derivative | N-3: Acetoxymethyl; C-5: Ethyl, Phenyl | Maximal Electroshock Seizure | Good Activity |

This table is a compilation of data from multiple research sources and is intended for illustrative purposes.

Conformational Analysis and Molecular Flexibility

The three-dimensional shape and flexibility of hydantoin derivatives are critical to their biological function. Conformational analysis, through computational modeling and experimental techniques like X-ray crystallography and NMR, provides insight into how these molecules interact with their biological targets. nih.gov

The hydantoin ring itself has a tendency towards being planar or nearly planar. nih.gov The substituents at the C-5 position, such as the cyclobutyl and phenyl groups in this compound, will project from this core, and their relative orientation is key. For 5,5-disubstituted hydantoins, the spatial arrangement of these two groups is crucial for fitting into a receptor's binding pocket.

Computational studies on hydantoin-based peptidomimetics have shown that these molecules can adopt defined secondary structures, such as α-helices and β-turns. acs.org The nature of the substituents influences which conformation is more stable. For instance, cycloalkyl derivatives were found to prefer an α-helix conformation in silico. acs.org This flexibility allows the molecule to present its functional groups in different spatial arrangements, potentially enabling it to bind to a variety of receptors. The analysis of 5,5-disubstituted aminohydantoins as BACE-1 inhibitors also relied heavily on molecular conformation and modeling to understand the structure-activity relationship. nih.gov

Comparative SAR with Related Hydantoin Structures

The SAR of this compound can be better understood by comparing it with well-known hydantoin drugs and analogues. The most prominent comparison is with Phenytoin (5,5-diphenylhydantoin), a widely used anticonvulsant. mdpi.com

The key difference lies in the replacement of one of the phenyl groups of Phenytoin with a cyclobutyl group. In general, a phenyl or other aromatic group at C-5 is considered essential for anticonvulsant activity. pharmacy180.com Replacing one phenyl ring with an alkyl group, as seen in compounds like 5-ethyl-5-phenylhydantoin (Nirvanol), maintains anticonvulsant properties. researchgate.net This suggests that the cyclobutyl group in this compound would likely serve a similar role to the ethyl group in Nirvanol, primarily contributing to the molecule's hydrophobicity and steric bulk, which are important for receptor binding. nih.gov However, alkyl substituents at C-5 can sometimes introduce sedative side effects not typically seen with Phenytoin. pharmacy180.com

The table below provides a comparative overview of related hydantoin structures:

| Compound | C-5 Substituent 1 | C-5 Substituent 2 | Primary Use/Activity | Key SAR Feature |

| Phenytoin | Phenyl | Phenyl | Anticonvulsant | Two aromatic rings are optimal for Na+ channel binding. mdpi.com |

| Nirvanol | Ethyl | Phenyl | Anticonvulsant | One phenyl and one alkyl group maintain activity. researchgate.net |

| Mephenytoin | Ethyl | Phenyl | Anticonvulsant | N-methylation influences activity profile. nih.gov |

| Ethotoin | Ethyl | H | Anticonvulsant | Lacks a second bulky group at C-5. nih.gov |

| This compound | Cyclobutyl | Phenyl | (Predicted Anticonvulsant) | Combines a bulky cycloalkyl and a phenyl group. |

This comparative analysis indicates that this compound fits within the established pharmacophore for anticonvulsant hydantoins, with the cyclobutyl group expected to modulate the potency and pharmacokinetic profile compared to diphenyl or ethyl-phenyl analogues.

5-Phenylhydantoin (B13835) Derivatives

The presence of a phenyl group at the C5 position of the hydantoin ring is a critical determinant for anticonvulsant activity, particularly against generalized tonic-clonic seizures. pcbiochemres.com SAR studies have revealed that the hydrophobic nature of this substituent is essential for the interaction with biological targets, such as voltage-gated sodium channels. nih.gov

Key findings from SAR studies on 5-phenylhydantoin derivatives include:

Lipophilicity : The transport and binding of these compounds are significantly influenced by their lipophilicity. An intramolecular charge transfer from the hydantoin moiety to the phenyl ring has been observed, which is a characteristic feature of 5-phenylhydantoin derivatives. nih.gov

Substitutions on the Phenyl Ring : Modifications on the phenyl ring can modulate the anticonvulsant activity. For instance, the introduction of halogen atoms like chlorine or bromine has been shown to enhance antiproliferative activity in some cancer cell lines, suggesting that electronic effects and hydrophobicity play a role. sci-hub.se

N-Substitutions : Alkylation or acylation at the N1 and N3 positions of the hydantoin ring can also impact activity. For example, N-methylation can lead to a stepwise decrease in anticonvulsant activity. nih.gov

| Compound Name | Substitution at C5 | Substitution at N3 | Key SAR Finding |

| 5-Phenylhydantoin | Phenyl | - | The phenyl group is crucial for anticonvulsant activity. pcbiochemres.com |

| Nirvanol (5-ethyl-5-phenylhydantoin) | Phenyl, Ethyl | - | The ethyl group contributes to its biological effect. nih.gov |

| Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) | Phenyl, Ethyl | Methyl | N-methylation can alter the activity profile. nih.gov |

| Ethotoin (3-ethyl-5-phenylhydantoin) | Phenyl | Ethyl | Possesses lower anticonvulsant potency compared to phenytoin. nih.gov |

5,5-Diphenylhydantoin (Phenytoin) and its Analogues

Phenytoin, or 5,5-diphenylhydantoin, is a cornerstone in the treatment of epilepsy and serves as a benchmark for the development of new anticonvulsant agents. pcbiochemres.comnih.gov Its SAR has been extensively studied to understand the molecular basis of its action and to design more effective analogues.

Key SAR aspects of phenytoin and its analogues are:

Hydrogen Bonding : The ability to form hydrogen bonds is a critical feature for the anticonvulsant activity of phenytoin-like drugs. nih.gov Altering the hydantoin ring to a succinimide (B58015) or pyrrolidinone, which reduces hydrogen bonding capability, results in a significant loss of activity. nih.gov

Aromatic Rings : The two phenyl groups at the C5 position are essential. They exhibit a degree of rotational freedom, which is considered important for binding to the sodium channel. nih.gov The attachment of a second aryl ring, known as the distal ring, can increase potency through enhanced van der Waals interactions at the binding site. researchgate.net

N-Substitutions : Introduction of substituents at the N1 and N3 positions can modify the compound's properties. For instance, 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin shows good activity against maximal electroshock seizures. nih.gov Schiff bases derived from 3-amino-5,5'-diphenylhydantoin have also demonstrated anticonvulsant effects. semanticscholar.org

Prodrugs : Lipidic prodrugs of phenytoin have been developed to improve its pharmacokinetic profile. These compounds are converted to the active drug by lipolysis after oral administration. pcbiochemres.com

| Compound Name | Key Structural Feature | Impact on Activity |

| Phenytoin (5,5-diphenylhydantoin) | Two phenyl groups at C5 | Potent anticonvulsant activity. pcbiochemres.com |

| 3-Methylphenytoin | Methyl group at N3 | Active metabolite with its own anticonvulsant profile. pcbiochemres.com |

| 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin | Methoxymethyl groups at N1 and N3 | Good activity against maximal electroshock seizures. nih.gov |

| (E)-3-((2-hydroxybenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione (SB2-Ph) | Schiff base at N3 | Potent anticonvulsant activity, comparable to phenytoin. semanticscholar.org |

Spiroindane Hydantoin Compounds

Spiroindane hydantoins represent a class of conformationally restricted analogues of 5,5-diphenylhydantoin. By tethering one of the phenyl rings to the hydantoin core, a spirocyclic system is formed, which can lead to enhanced potency and selectivity.

Key SAR findings for spiroindane hydantoin compounds include:

Conformational Rigidity : The rigid structure of the spiroindane moiety is thought to pre-organize the molecule into a bioactive conformation, potentially leading to a more favorable interaction with the target. researchgate.net

Potency Enhancement : A spiroindane hydantoin was found to be approximately five times more potent than its parent phenyl hydantoin analogue in inhibiting the p300 histone acetyltransferase (HAT). researchgate.net This suggests that restricting the conformational mobility of the phenyl group can significantly improve biological activity.

Versatile Scaffold : The spiroindane hydantoin scaffold has served as a starting point for lead optimization in various drug discovery programs. researchgate.net Spirohydantoin analogues have also emerged as a promising new class of potent anticonvulsants. researchgate.net

| Compound Type | Structural Characteristic | SAR Implication |

| Spiroindane Hydantoin | Ring-constrained phenyl group | Increased potency compared to the non-constrained analogue. researchgate.net |

| Spiro Hydantoins derived from 8-azachromanones | Spirocyclic system with aza-chromanone | Potent aldose reductase inhibitory activity. nih.gov |

Biological Activities and Pharmacological Mechanisms of 5 Cyclobutyl 5 Phenylhydantoin

General Biological Activities of Hydantoin (B18101) Compounds

Hydantoin, also known as imidazolidine-2,4-dione, is a five-membered heterocyclic ring structure that serves as a key scaffold in a multitude of clinically significant drugs. sci-hub.senih.gov This structural motif, with its capacity for substitutions at various positions, gives rise to a wide array of derivatives exhibiting diverse and potent pharmacological effects. nih.gov The compact yet functional structure of hydantoin, featuring hydrogen bond donors and acceptors, allows for effective interaction with various biological targets. sci-hub.se The versatility of the hydantoin scaffold has made it a favored structure in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic applications. sci-hub.senih.gov

Hydantoin derivatives are most famously recognized for their anticonvulsant properties and have been a cornerstone in the management of epilepsy for many years. bibliotekanauki.plresearchgate.net Generally, these compounds are effective against partial-onset and tonic-clonic seizures. researchgate.netnih.gov The prototypical hydantoin anticonvulsant is Phenytoin (B1677684) (5,5-diphenylhydantoin), which has been a primary drug for treating epilepsy. bibliotekanauki.placs.org Other derivatives such as Mephenytoin and Ethotoin are also utilized in the treatment of seizure disorders. researchgate.net

The primary mechanism of action for the anticonvulsant effects of many hydantoin compounds involves the modulation of voltage-gated sodium channels in the brain. nih.gov By blocking these channels, hydantoins stabilize neuronal membranes and limit the repetitive firing of neurons, thereby preventing the spread of seizure activity. nih.gov This action is particularly effective in modifying the pattern of maximal electroshock seizures. nih.gov

Beyond epilepsy, the neurological applications of hydantoins extend to the treatment of trigeminal neuralgia and cardiac arrhythmias. bibliotekanauki.plresearchgate.net The development of new hydantoin derivatives continues to be an active area of research, with studies focusing on creating compounds with improved efficacy and broader therapeutic profiles. acs.orgsigmaaldrich.com For instance, the synthesis of N-Mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins has been explored for anticonvulsant activity. ethernet.edu.et

Table 1: Prominent Hydantoin-Based Anticonvulsant Drugs

| Drug Name | Chemical Name | Primary Application |

|---|---|---|

| Phenytoin | 5,5-Diphenylhydantoin | Epilepsy (partial and tonic-clonic seizures) bibliotekanauki.placs.org |

| Mephenytoin | 5-Ethyl-3-methyl-5-phenylhydantoin | Epilepsy researchgate.net |

| Ethotoin | 3-Ethyl-5-phenylhydantoin | Epilepsy researchgate.net |

| Fosphenytoin | (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)methyl disodium (B8443419) phosphate | Status epilepticus (as a prodrug of Phenytoin) sci-hub.se |

The hydantoin scaffold is a component of various compounds demonstrating significant antimicrobial properties. nih.govmdpi.com These derivatives have shown activity against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govgoogle.com This broad-spectrum activity makes them promising candidates for the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance. nih.gov

Nitrofurantoin, a well-known hydantoin derivative, is a clinically used antibacterial agent. sci-hub.se However, its activity can be moderate, which has spurred research into more potent derivatives. uni.lu Recent studies have focused on designing membrane-active hydantoin derivatives that can overcome the limitations of existing drugs. uni.lu By incorporating hydrophobic tails and cationic groups, researchers have synthesized hydantoin compounds with significantly enhanced antimicrobial activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA). uni.lujrespharm.com These novel derivatives often act by disrupting the bacterial cell membrane, a mechanism analogous to natural host-defense peptides. uni.luujpronline.com

The antimicrobial action of hydantoins is not limited to bacteria. Some derivatives have also exhibited antifungal properties. google.com For example, certain bicyclic benzeneselenenyl derivatives of hydantoin have demonstrated notable inhibitory activity against fungal species. google.com The versatility of the hydantoin core allows for structural modifications that can enhance its potency and spectrum of activity against various microbial pathogens. nih.gov

Hydantoin derivatives have also been investigated for their potential as antiviral agents. nih.govgoogle.com Research has shown that certain compounds containing the hydantoin moiety can inhibit the replication of various viruses. google.comwdh.ac.id For instance, studies have explored the antiviral effects of hydantoin derivatives against poliovirus, where a compound, 5-(3,4-dichlorophenyl) methylhydantoin, was found to inhibit the post-synthetic cleavages of viral proteins and viral assembly. wdh.ac.id

Other research has identified weak but selective inhibitory effects of certain 3,5-disubstituted hydantoins against viruses such as the vaccinia virus, Coxsackie virus, parainfluenza-3 virus, reovirus-1, and Sindbis virus. google.com More recently, the virucidal activities of hydantoin and its derivative, 1-methylhydantoin, have been reported against the enveloped herpes simplex virus type-1. semmelweis.hu The proposed mechanism involves favorable interactions with aromatic amino acids on viral proteins, leading to virus inactivation. semmelweis.hu The hydrophobic nature of these compounds appears to play a role in this interaction. semmelweis.hu Furthermore, a unique spiro-β-triazinedione-γ-hydantoin alkaloid isolated from Streptomyces gamaensis has demonstrated strong antiviral activity against the tobacco mosaic virus. google.com

The hydantoin scaffold is a prominent feature in a number of anticancer agents. sci-hub.se These compounds exert their antiproliferative effects through various mechanisms, making them a versatile tool in cancer therapy. sci-hub.senih.gov Clinically used drugs like Nilutamide (B1683758) and Enzalutamide (B1683756), which are androgen receptor antagonists used in the treatment of prostate cancer, are based on the hydantoin structure. sci-hub.se

Hydantoin derivatives have been shown to induce apoptosis and inhibit the proliferation of tumor cells. nih.gov The mechanisms of action are diverse and include the inhibition of histone deacetylases (HDACs), modulation of B-cell lymphoma-2 (Bcl-2), interference with kinesin spindle proteins, and inhibition of tubulin polymerization and epidermal growth factor receptor (EGFR). sci-hub.se For example, some hydantoin derivatives have shown potent antiproliferative properties against various tumor cell lines, with some compounds being more effective than the positive control, SAHA (suberanilohydroxamic acid), an HDAC inhibitor. sci-hub.se

Spirohydantoin derivatives have also attracted significant attention for their anticancer potential. For instance, spiromustine (B1662734) has been shown to penetrate the blood-brain barrier and localize in brain tumors. The structural versatility of hydantoins allows for the design of derivatives with enhanced specificity and potency against various cancer cell lines. nih.gov

Table 2: Examples of Anticancer Mechanisms of Hydantoin Derivatives

| Mechanism of Action | Target | Example of Effect |

|---|---|---|

| Histone Deacetylase (HDAC) Inhibition | HDACs | Promotion of apoptosis and inhibition of cancer cell growth sci-hub.se |

| Androgen Receptor (AR) Antagonism | Androgen Receptor | Treatment of prostate cancer sci-hub.se |

| B-cell lymphoma-2 (Bcl-2) Modulation | Bcl-2 protein family | Induction of apoptosis sci-hub.se |

| Kinesin Spindle Protein Inhibition | Kinesin Spindle Protein | Disruption of mitosis in cancer cells sci-hub.se |

| Tubulin Polymerization Inhibition | Tubulin | Interference with microtubule dynamics, leading to cell cycle arrest sci-hub.se |

| Epidermal Growth Factor Receptor (EGFR) Inhibition | EGFR | Blocking signaling pathways involved in cell growth and proliferation sci-hub.se |

In addition to the activities mentioned above, hydantoin derivatives possess a range of other pharmacological effects, including anti-inflammatory properties. nih.gov Research has indicated that these compounds can act as inhibitors of tumor necrosis factor-α converting enzyme (TACE), which is a key player in various inflammatory diseases such as rheumatoid arthritis. By preventing the formation of TNF-α, these derivatives present a potential therapeutic avenue for managing autoimmune disorders. Thiohydantoin derivatives, which are sulfur analogs of hydantoins, have also been shown to possess potent anti-inflammatory activity by suppressing the production of inflammatory cytokines like IL-6 and TNF-α.

The broad pharmacological profile of hydantoins also includes antidiabetic, antiplatelet, and anti-HIV activities. sci-hub.se Furthermore, some hydantoins exhibit antidepressant and antithrombotic effects, as well as inhibitory activity against enzymes like human aldose reductase. researchgate.netgoogle.com

Specific Biological Activities of 5-Cyclobutyl-5-phenylhydantoin

Molecular Mechanisms of Action

The diverse pharmacological activities of this compound can be attributed to its engagement with multiple molecular pathways. The following sections detail the specific mechanisms that have been identified or proposed based on current scientific understanding.

Ion Channel Modulation (e.g., Voltage-Gated Sodium Channels)

The hydantoin chemical scaffold is present in several well-known anticonvulsant drugs, and their mechanism of action often involves the modulation of voltage-gated sodium channels. guidechem.comgoogleapis.com These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. biorxiv.org By blocking these channels, certain drugs can stabilize neuronal membranes and reduce excessive electrical activity. guidechem.comnih.gov

While direct studies on this compound's effect on voltage-gated sodium channels are not extensively detailed in the reviewed literature, the broader class of 5-phenylhydantoin (B13835) derivatives has been associated with this mechanism. guidechem.com For instance, the related compound 5,5-diphenylhydantoin (phenytoin) is a known sodium channel blocker. nih.gov The structural similarity suggests that this compound may share this ability to modulate ion channel function, a hypothesis that warrants further specific investigation.

Enzyme Inhibition (e.g., HAT Domain, Hydantoinase)

Histone Acetyltransferase (HAT) Domain: The p300/CBP histone acetyltransferases (HATs) are enzymes that play a critical role in regulating gene expression and have been implicated in diseases such as cancer. researchgate.net Phenyl-substituted hydantoins have been identified as inhibitors of the p300 HAT domain. researchgate.net Research on related compounds has shown that modifications to the substituents on the hydantoin ring can influence inhibitory potency. For example, studies on spiroindane hydantoin derivatives, which also feature a cyclic structure attached to the hydantoin core, have been a focus of lead optimization for p300 inhibitors. Specifically, the fluorination of a cyclobutyl ring in a similar scaffold was found to enhance the properties of these inhibitors. researchgate.net This suggests that the cyclobutyl group in this compound may play a significant role in its potential interaction with the HAT domain of p300/CBP.

Hydantoinase: Hydantoinases are enzymes that catalyze the hydrolytic cleavage of the hydantoin ring. researchgate.netgoogle.com This enzymatic process is a key step in the metabolism of various hydantoin derivatives. Studies have examined the substrate specificity of hydantoinases, with research showing activity on aryl-substituted hydantoins like 5-phenylhydantoin. researchgate.net While the direct interaction of this compound with hydantoinase has not been specifically documented in the available literature, the presence of the 5-phenylhydantoin structure suggests it could be a substrate for this class of enzymes.

Receptor Binding and Modulation (e.g., Androgen Receptor)

A significant area of investigation for hydantoin derivatives is their activity as modulators of the androgen receptor (AR). The AR is a key target in the treatment of prostate cancer. nih.govgoogle.com Several diarylhydantoin compounds have been developed as AR antagonists, with the goal of inhibiting the growth of hormone-refractory prostate cancer. google.comgoogle.com

Structure-activity relationship (SAR) studies on enzalutamide derivatives, a potent AR antagonist, have explored various substitutions at the C5 position of the hydantoin ring. These studies have shown that replacing the dimethyl groups with a cyclobutyl ring results in compounds that retain similar potent antagonistic activity against the androgen receptor. sci-hub.se This indicates that the cyclobutyl moiety is a well-tolerated and effective substitution for maintaining interaction with the androgen receptor. Patents for diarylhydantoin compounds as androgen receptor modulators also list cyclobutyl as a possible substituent at this position. google.com

| Compound Class | Target Receptor | Effect of Cyclobutyl Group at C5 | Therapeutic Implication |

|---|---|---|---|

| Diarylhydantoins | Androgen Receptor (AR) | Maintains potent antagonistic activity | Treatment of castration-resistant prostate cancer |

Other Proposed Mechanisms

Beyond the well-defined interactions with ion channels, enzymes, and nuclear receptors, the unique chemical structure of this compound may lend itself to other biological activities. For instance, some hydantoin derivatives have been explored for a wide range of pharmacological effects, including as aldose reductase inhibitors, which are relevant in the context of diabetes complications. mdpi.com However, specific research into other molecular mechanisms for this compound is limited. The compound has been noted in the context of chemical research for chiral separation, a process to separate enantiomers, but this does not represent a direct biological mechanism of action within the body. researchgate.net Further research is required to explore other potential pharmacological pathways for this compound.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

While specific molecular docking studies on 5-Cyclobutyl-5-phenylhydantoin are not extensively documented in publicly available research, studies on analogous 5,5-disubstituted hydantoins provide valuable insights into its likely binding modes. For instance, research on 5,5-diphenylhydantoin derivatives has revealed key interactions within the binding sites of various receptors. nih.gov These studies often highlight the importance of the phenyl groups in establishing hydrophobic and π-stacking interactions with amino acid residues.

The 5-phenyl group of this compound is expected to engage in similar aromatic interactions, while the cyclobutyl group likely contributes to hydrophobic interactions within a binding pocket. The hydantoin (B18101) core itself is capable of forming crucial hydrogen bonds through its N-H and C=O groups, a common feature observed in the binding of hydantoin-based drugs. ekb.eg

Table 1: Illustrative Ligand-Protein Interactions for Hydantoin Derivatives

| Interaction Type | Interacting Moiety on Hydantoin | Potential Interacting Residues in Protein |

| Hydrogen Bonding | Hydantoin N-H, C=O | Asp, Glu, Asn, Gln, Ser, Thr |

| Hydrophobic | Phenyl group, Cyclobutyl group | Ala, Val, Leu, Ile, Phe, Trp |

| π-Stacking | Phenyl group | Phe, Tyr, Trp, His |

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) can elucidate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).

For the parent hydantoin molecule, quantum chemical studies have provided a detailed understanding of its electronic characteristics. tandfonline.com These calculations reveal the molecule's reactive sites, with the carbonyl oxygens and the nitrogen protons being key regions for intermolecular interactions. tandfonline.com The MEP analysis helps in identifying the electron-rich and electron-poor areas, which are crucial for predicting non-covalent interactions with biological targets. tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of ligand-protein complexes. mdpi.com By simulating the movements of atoms and molecules, MD can reveal how a ligand adapts to its binding site and the nature of their interactions in a more realistic, solvated environment. mdpi.com

Assess the stability of the binding pose obtained from molecular docking.

Analyze the flexibility of the cyclobutyl and phenyl groups within the binding pocket.

Calculate the binding free energy to estimate the affinity of the ligand for the protein.

Observe the role of water molecules in mediating ligand-protein interactions.

The stability of such a complex in an MD simulation would be a strong indicator of the compound's potential as an effective ligand. mdpi.com

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues.

QSAR studies on various series of hydantoin derivatives have been conducted to understand the structural requirements for different biological activities, such as anticonvulsant and anticancer effects. nih.govajrconline.orgresearchgate.net These studies typically use a range of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms.

Electronic descriptors: Such as partial charges and orbital energies.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

A QSAR model for a series of 5,5-disubstituted hydantoins could reveal the optimal size and electronic nature of the substituents at the C5 position for a particular biological activity. For this compound, its calculated descriptors could be used in such a model to predict its potential efficacy. The lipophilicity imparted by the phenyl and cyclobutyl groups is often a key parameter in these models. scispace.com

In Silico ADMET Predictions

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. mdpi.comresearchgate.net

For hydantoin derivatives, various in silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net Studies on other substituted hydantoins have shown that these compounds generally exhibit good drug-like properties according to Lipinski's rule of five. mdpi.com

Table 2: Illustrative In Silico ADMET Predictions for a Hydantoin Derivative

| ADMET Property | Predicted Value/Classification | Implication |

| Oral Bioavailability | High | Good absorption after oral administration |

| Blood-Brain Barrier Penetration | Moderate to High | Potential for CNS activity |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Human Intestinal Absorption | Well absorbed | Good permeability across the gut wall |

| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity |

Note: The values in this table are illustrative and based on general findings for hydantoin derivatives. Specific predictions for this compound would require its explicit analysis using ADMET prediction software.

Preclinical Investigations and Therapeutic Potential

In Vitro Efficacy Studies (Cell-Based Assays)

The in vitro evaluation of hydantoin-based drug candidates typically involves a battery of cell-based assays to determine their biological activity, potency, and mechanism of action. For a compound like 5-Cyclobutyl-5-phenylhydantoin, with a structure analogous to potent AR inhibitors, the primary focus would be its effect on prostate cancer cell lines. sci-hub.secardiff.ac.uk

Key assays would include:

Androgen Receptor (AR) Binding Affinity: These assays measure how strongly the compound binds to the androgen receptor. Second-generation anti-androgens, a class to which this compound analogues belong, exhibit significantly higher binding affinity to the AR compared to first-generation drugs like bicalutamide. researchgate.net

AR-Mediated Transcription: Reporter gene assays, often using a luciferase reporter, are employed to quantify the compound's ability to inhibit the transcriptional activity of the AR. Potent antagonists effectively block the AR from activating its target genes, even in the presence of androgens or in cancer cells where the receptor is overexpressed. researchgate.netgoogle.com

Prostate-Specific Antigen (PSA) Secretion: The compound's effect on the secretion of PSA, a key biomarker for prostate cancer regulated by AR signaling, is measured in AR-positive prostate cancer cells (e.g., LNCaP, VCaP). A significant reduction in PSA levels indicates effective target engagement and downstream pathway inhibition. google.com

Antiproliferative Activity: The compound's ability to inhibit the growth of various human prostate cancer cell lines is a critical measure of efficacy. MTS or similar viability assays are used to determine the half-maximal inhibitory concentration (IC₅₀) in both androgen-sensitive (e.g., LNCaP) and castration-resistant (e.g., 22Rv1) cell lines. cardiff.ac.ukresearchgate.net Compounds from this class have shown potent antiproliferative effects. researchgate.netcardiff.ac.uk

Table 1: Representative In Vitro Assay Data for Analogous Diarylhydantoin AR Antagonists Data below is representative of closely related diarylthiohydantoin analogues and is used to illustrate the expected performance of this compound.

| Assay Type | Cell Line | Endpoint Measured | Result for Analogues | Reference |

|---|---|---|---|---|

| AR Binding Affinity | LNCaP/AR | Binding Affinity (Relative to Bicalutamide) | 5-8 times greater | mdpi.com |

| AR Reporter Assay | LNCaP-AR | Inhibition of Luciferase Activity | Potent inhibition at nanomolar concentrations | google.com |

| Cell Proliferation | LNCaP, VCaP, 22Rv1 | IC₅₀ Values | Low micromolar to nanomolar range | researchgate.netcardiff.ac.uk |

| PSA Secretion | LNCaP | Reduction in PSA Levels | Significant reduction at nanomolar concentrations | google.com |

In Vivo Efficacy Studies (Animal Models)

Following promising in vitro results, candidate compounds advance to in vivo studies to assess their efficacy in a living organism. For anti-androgen agents, the gold standard is often a xenograft model where human prostate cancer cells are implanted in immunocompromised mice. mdpi.comgoogle.com

Typical study designs involve:

Xenograft Models: Human prostate cancer cells (e.g., LNCaP/AR, 22Rv1) are injected subcutaneously into castrated male mice. google.comcardiff.ac.uk This setup mimics castration-resistant prostate cancer (CRPC), an advanced form of the disease where the AR remains active despite low androgen levels. google.com

Efficacy Endpoints: The primary measures of a compound's success are the inhibition of tumor growth, or even tumor regression, over the treatment period. researchgate.net Secondary endpoints often include measuring serum PSA levels in the mice to confirm the drug's effect on this key biomarker. google.com Diarylhydantoin compounds have demonstrated the ability to induce tumor regression in such models. researchgate.net

Table 2: Representative In Vivo Efficacy Data for Analogous Diarylhydantoin AR Antagonists Data below is representative of closely related compounds and is used to illustrate the expected performance of this compound.

| Animal Model | Cancer Cell Line | Primary Endpoint | Observed Outcome for Analogues | Reference |

|---|---|---|---|---|

| Castrated Male SCID Mice | LNCaP/AR Xenograft | Tumor Volume Reduction | Significant tumor regression | researchgate.netgoogle.com |

| Castrated Male SCID Mice | LNCaP/AR Xenograft | Serum PSA Levels | Substantial decrease in circulating PSA | google.com |

| Nude, Non-Tumor Bearing Mice | N/A | Maximum Tolerated Dose (MTD) | MTD established for subsequent xenograft studies | cardiff.ac.uk |

Pharmacokinetic and Pharmacodynamic Profiling

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME), and how these factors relate to its therapeutic effect. nih.gov Early hydantoin (B18101) derivatives sometimes suffered from poor bioavailability, but subsequent optimization, including the type of structural modifications seen in this compound, has addressed these issues. sci-hub.se

PK/PD assessments for this compound class typically include:

Oral Bioavailability: Determining the fraction of an orally administered dose that reaches systemic circulation. Studies in mice with related compounds have demonstrated good oral availability. mdpi.comresearchgate.net

Plasma Concentration: Measuring the concentration of the drug in blood plasma over time after administration to establish its absorption rate and half-life. mdpi.com

Metabolic Stability: Assessing how the compound is broken down by liver enzymes (e.g., cytochrome P450s). The design of modern hydantoins aims to create more stable molecules to ensure a longer duration of action. nih.gov

Pharmacodynamics: Correlating the drug's concentration in the body with its biological effect, such as the suppression of AR-regulated genes or PSA levels, to establish a dose-response relationship. mdpi.com

Toxicology and Safety Assessment (Excluding Dosage/Administration)

Preclinical toxicology studies are conducted to identify potential safety concerns before a drug candidate can be tested in humans. danaher.com For hydantoin-based drug candidates, these assessments are performed in line with regulatory guidelines and involve both in vitro and in vivo models. nih.gov

Key areas of toxicological evaluation include:

Hepatotoxicity: As some non-steroidal anti-androgens have been associated with liver injury, careful assessment of liver function markers in animal models is a critical safety checkpoint. researchgate.netnih.gov

Genotoxicity: A panel of assays (e.g., the Ames test) is used to determine if the compound has the potential to damage DNA, which could lead to mutations or cancer. danaher.com

Cardiovascular Safety: Specific assays are performed to check for potential effects on heart function, such as inhibition of the hERG channel, which can be a risk factor for arrhythmia.

Potential for Drug Development and Lead Optimization

This compound represents a compound that has benefited from extensive lead optimization efforts in the field of non-steroidal anti-androgen discovery. danaher.comupmbiomedicals.com The hydantoin scaffold is synthetically tractable, allowing for systematic modifications to fine-tune its properties. nih.govresearchgate.net

The key features that underscore its potential for drug development are:

Potent and Selective Target Engagement: The diarylhydantoin structure is designed for high-affinity, selective binding to the androgen receptor, with potent antagonistic activity and minimal agonistic effects. google.comgoogle.com

Optimized C5-Substitution: The replacement of geminal methyl groups with a spiro-cyclobutyl ring is a deliberate design choice. This rigidifies the structure, which can enhance binding affinity to the target protein and improve potency compared to more flexible predecessors. mdpi.com

Favorable 'Drug-like' Properties: The goal of lead optimization campaigns that produce compounds like this is to achieve a balance of potency, metabolic stability, oral bioavailability, and a clean safety profile, making them suitable candidates for clinical development. nih.govdanaher.com

Based on the extensive research into this chemical class, this compound stands as a promising candidate for therapies targeting diseases driven by the androgen receptor, most notably castration-resistant prostate cancer. researchgate.netauajournals.org

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods (e.g., NMR, MS)

Spectroscopic techniques are fundamental in elucidating the molecular structure of 5-Cyclobutyl-5-phenylhydantoin.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published, analysis of analogous structures, such as 5-(4-methylphenyl)-5-phenylhydantoin, demonstrates the utility of ¹H and ¹³C NMR in identifying the signals corresponding to the phenyl and substituted rings, as well as the hydantoin (B18101) core. chemicalbook.com For this compound, one would expect to observe distinct signals for the protons and carbons of the cyclobutyl and phenyl groups, in addition to the characteristic signals from the hydantoin ring.

Mass Spectrometry (MS) is used to determine the compound's molecular weight and can help in its identification through fragmentation patterns. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, confirming the elemental composition. Predicted collision cross section (CCS) values, which relate to the molecule's shape in the gas phase, can be calculated for different adducts. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass to Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 231.11281 | 150.0 |

| [M+Na]⁺ | 253.09475 | 155.5 |

| [M-H]⁻ | 229.09825 | 154.2 |

| [M+NH₄]⁺ | 248.13935 | 160.7 |

| [M+K]⁺ | 269.06869 | 153.6 |

Data sourced from PubChemLite. uni.lu

Chromatographic Techniques (e.g., HPLC, LC/MS)

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound, particularly for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a key technique, especially in the context of chiral separation. researchgate.net Since the C5 carbon of the hydantoin ring is a stereocenter, this compound exists as a pair of enantiomers. Research has shown that chiral resolution can be achieved using HPLC with modified cyclodextrins as chiral selectors in the mobile phase. ethernet.edu.et For instance, the use of sulfated β-cyclodextrin (S-β-CD) has been noted for its effectiveness in separating the enantiomers of this compound, achieving a dramatically enhanced resolution compared to other hydantoin derivatives. ethernet.edu.et This high degree of separation is crucial for studying the specific biological properties of each enantiomer. researchgate.net

Table 2: Example Chromatographic Conditions for Chiral Separation

| Technique | Chiral Selector | Mobile Phase Details | Resolution (Rs) |

|---|---|---|---|

| Capillary Electrophoresis (CE) | 2% Sulfated β-CD | 10 mM phosphate, pH 3.8 | 26.0 |

Data sourced from a study on modified cyclodextrins for chiral separation. ethernet.edu.et

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying the compound in complex mixtures. For related hydantoins, LC-MS/MS methods have been developed for sensitive and specific quantification in biological matrices. nih.gov

X-ray Crystallography for Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The technique involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov This analysis provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For a chiral molecule like this compound, X-ray crystallography would unambiguously determine the spatial arrangement of the cyclobutyl and phenyl groups around the stereogenic C5 atom of the hydantoin ring. While the technique has been used to confirm the structures of related compounds, specific crystallographic data for this compound is not prominently available in the reviewed literature. semmelweis.hu The process would require growing a suitable single crystal of the compound, which can be a challenging step. libretexts.org

Microscopic Techniques in Cellular Studies

The application of microscopic techniques in cellular studies involving this compound is not detailed in the available research literature. In general, such techniques, like fluorescence microscopy, would be employed to investigate the compound's effects on cell morphology, its subcellular localization, or its interaction with specific cellular components. This would typically require the compound to be fluorescently labeled or to elicit a change in cells that can be visualized with specific stains or probes.

Future Directions and Research Gaps

Elucidating the Full Pharmacological Profile of 5-Cyclobutyl-5-phenylhydantoin

A comprehensive understanding of the pharmacological profile of this compound is the most critical research gap. While the broader class of hydantoins is known for a diverse range of activities, the specific effects of the cyclobutyl and phenyl substituents at the C-5 position of this particular compound are yet to be determined. matrix-fine-chemicals.comcalpaclab.com

Future research should systematically screen this compound for a variety of pharmacological activities. Based on the known properties of related compounds, initial investigations could focus on:

Anticonvulsant Activity: The 5-phenylhydantoin (B13835) moiety is a classic feature of anticonvulsant drugs. nih.govguidechem.com Therefore, evaluating this compound in established models of epilepsy, such as the maximal electroshock seizure (MES) assay, is a logical starting point. nih.gov

Anticancer Activity: Numerous hydantoin (B18101) derivatives have demonstrated antiproliferative effects against various cancer cell lines. mdpi.comuctm.edu Screening against a panel of human cancer cell lines would be crucial to determine any potential cytotoxic activity.

Anti-inflammatory and Immune-Modulatory Effects: Some hydantoins have shown potential as inhibitors of enzymes involved in inflammatory processes. calpaclab.com Investigating the anti-inflammatory properties of this compound could reveal new therapeutic avenues.

Antimicrobial Activity: The hydantoin scaffold has been incorporated into antibacterial agents. matrix-fine-chemicals.comnih.gov Testing against a range of pathogenic bacteria and fungi would be necessary to ascertain any antimicrobial potential.

Exploration of Novel Therapeutic Applications

The unique combination of a cyclobutyl and a phenyl group at the C-5 position may confer novel therapeutic properties. The lipophilicity and steric bulk of the cyclobutyl group, in conjunction with the aromatic phenyl ring, could lead to interactions with biological targets not previously identified for other hydantoin derivatives. nih.gov

Future research should therefore not be limited to the known activities of hydantoins but should also explore novel applications. This could involve high-throughput screening against a broad range of biological targets to identify unexpected activities. The potential for this compound to act as a modulator of efflux pumps in multidrug-resistant bacteria is one such area that warrants investigation, given that other hydantoin derivatives have shown promise in this area. nih.gov

Development of Advanced Synthetic Strategies

While the Bucherer-Bergs reaction is a well-established method for the synthesis of 5,5-disubstituted hydantoins, there is always room for the development of more advanced and efficient synthetic strategies. nih.gov This is particularly relevant for producing enantiomerically pure forms of this compound, as the C-5 position is a chiral center. The biological activity of chiral molecules can be highly dependent on their stereochemistry. ethernet.edu.et

Future research in this area should focus on:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain the individual (R)- and (S)-enantiomers of this compound. This would allow for a detailed investigation of the stereospecificity of its biological activity.

Combinatorial Chemistry: Creating libraries of related compounds by modifying the phenyl ring or the cyclobutyl moiety to explore structure-activity relationships (SAR). researchgate.net

Deeper Understanding of Molecular Mechanisms and Off-Target Effects

For any identified biological activity, a thorough investigation into the molecular mechanism of action is paramount. This involves identifying the specific cellular targets, such as enzymes or receptors, with which this compound interacts. wdh.ac.id For instance, if anticonvulsant activity is observed, studies should be conducted to determine if the mechanism involves the modulation of neuronal ion channels, a common mode of action for hydantoin-based antiepileptics. guidechem.com

Furthermore, a comprehensive assessment of potential off-target effects is crucial for the development of any therapeutic agent. This would involve screening against a panel of common off-targets to identify any unintended interactions that could lead to adverse effects.

Design of Next-Generation Hydantoin-Based Compounds

The knowledge gained from the comprehensive study of this compound can serve as a foundation for the rational design of next-generation hydantoin-based compounds with improved efficacy and selectivity. cymitquimica.com By understanding the SAR of this molecule, medicinal chemists can design and synthesize new derivatives with optimized pharmacological properties. mdpi.com

For example, if a particular biological activity is identified, modifications can be made to the phenyl ring or the cyclobutyl group to enhance this activity or to improve pharmacokinetic properties. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. wdh.ac.id

Q & A

Advanced Research Question

Model System : Use human placental perfused cotyledon models ( methodology).

Analytical Method : Quantify compound concentration in maternal/fetal compartments via LC-MS/MS.

Variables Tested : pH (7.4 vs. 6.8), protein binding (e.g., albumin concentration) .